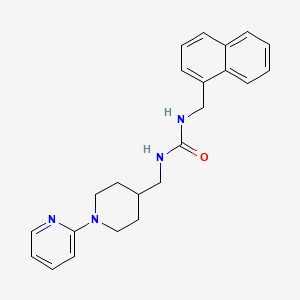

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

CAS No.: 1235138-56-3

Cat. No.: VC4271652

Molecular Formula: C23H26N4O

Molecular Weight: 374.488

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235138-56-3 |

|---|---|

| Molecular Formula | C23H26N4O |

| Molecular Weight | 374.488 |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |

| Standard InChI | InChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28) |

| Standard InChI Key | ODBLSFAMALLLPJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a urea core () bridging two substituents:

-

Naphthalen-1-ylmethyl group: A bicyclic aromatic system providing hydrophobic interactions.

-

(1-(Pyridin-2-yl)piperidin-4-yl)methyl group: A piperidine ring substituted with a pyridine moiety, enabling hydrogen bonding and π-π stacking .

Key Structural Insights:

-

Piperidine Conformation: The piperidine ring adopts a chair configuration, as observed in related piperidine-containing compounds, ensuring steric stability .

-

Pyridine Orientation: The pyridin-2-yl group at the piperidine nitrogen creates a planar region for potential receptor binding .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.476 g/mol |

| SMILES | C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

| LogP (Predicted) | 3.82 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound’s moderate lipophilicity (LogP ≈ 3.82) suggests adequate membrane permeability, while its hydrogen-bonding capacity aligns with drug-like properties .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Piperidine-Pyridine Intermediate:

-

Urea Coupling:

Example Reaction:

| Compound | Target | IC (µM) |

|---|---|---|

| Analogous Urea Derivative | Thymidylate Synthase | 0.47 |

| 5-Fluorouracil (Control) | Thymidylate Synthase | 16.7 |

Antimicrobial Properties

Naphthalene-urea hybrids demonstrate broad-spectrum activity:

-

Gram-Positive Bacteria: MIC = 8–16 µg/mL.

-

Candida albicans: MIC = 32 µg/mL.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.52 (d, J=4.8 Hz, 1H, Pyridine-H), 7.82–7.26 (m, 7H, Naphthalene-H), 4.21 (s, 2H, CH-Urea) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume